molecular formula C17H15ClN4OS B2971561 (E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide CAS No. 306988-25-0

(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide

Cat. No.: B2971561
CAS No.: 306988-25-0
M. Wt: 358.84
InChI Key: PDLGULFNHDZTTG-VXLYETTFSA-N
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Description

(E)-N'-(4-Chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide is a Schiff base derivative featuring a benzimidazole core linked to a 4-chlorobenzylidene moiety via a thioacetohydrazide bridge. This compound belongs to a class of molecules designed to exploit the bioactivity of benzimidazole (noted for antimicrobial, anticancer, and anti-inflammatory properties) and the structural versatility of hydrazide-hydrazone frameworks. The (E)-configuration of the imine bond is critical for stability and interaction with biological targets .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-22-15-5-3-2-4-14(15)20-17(22)24-11-16(23)21-19-10-12-6-8-13(18)9-7-12/h2-10H,11H2,1H3,(H,21,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLGULFNHDZTTG-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide, a hydrazone derivative, has garnered attention due to its diverse biological activities. This compound is part of a broader class of hydrazones known for their pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide. The reaction is performed in an alcoholic solvent under reflux conditions, leading to the formation of the hydrazone linkage. Characterization is achieved through various spectroscopic techniques, including NMR and mass spectrometry, confirming the structure and purity of the compound .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound exhibited significant cytotoxic effects against various leukemia and solid tumor cell lines. In one study, it showed a mean GI50 value of 2.09 µM against multiple cancer types, which is notably lower than traditional chemotherapeutics like bendamustine (GI50 = 60 µM) .
  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of key cellular pathways associated with cancer proliferation. It has been suggested that it may act as a telomerase inhibitor, disrupting the immortality of cancer cells .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor :

  • Acetylcholinesterase Inhibition : Preliminary studies indicate that derivatives of this hydrazone may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition profile shows potential for developing therapeutic agents targeting cognitive decline .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activity of this compound:

Study Cell Line IC50 (µM) Comments
Study 1K-562 (Leukemia)2.09Significant cytotoxicity compared to standard drugs .
Study 2MDA-MB-435 (Melanoma)1.18 ± 0.14More potent than staurosporine .
Study 3HCT-116 (Colon Cancer)0.67Effective inhibition observed .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substitutions, synthesis, physicochemical properties, and biological activities.

Structural Variations

Key structural analogs differ in substituents on the benzimidazole ring and the benzylidene aromatic system:

Compound Benzimidazole Substituent Benzylidene Group Key Modifications Reference
Target Compound 1-Methyl 4-Chlorophenyl Baseline structure
N′-[(E)-(4-Chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide 1-Ethyl 4-Chlorophenyl Ethyl group increases lipophilicity
N′-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide 1-(4-Methylbenzyl) 4-Chloro-3-nitrophenyl Nitro group enhances electron-withdrawing effects
N′-((E)-[4-(Benzyloxy)phenyl]methylidene)-2-([1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl)acetohydrazide 1-(4-Chlorobenzyl) 4-(Benzyloxy)phenyl Benzyloxy group improves solubility
(E)-2-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide (4f) Pyrazole core (non-benzimidazole) 4-Chlorophenyl Pyrazole substitution alters binding affinity

Key Observations :

  • 1-Substitution on Benzimidazole : Methyl (target) vs. ethyl () or bulky groups (e.g., 4-methylbenzyl in ) influence steric hindrance and metabolic stability.
  • Benzylidene Modifications : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, while polar substituents (e.g., benzyloxy in ) improve solubility.

Analog-Specific Methods :

  • compounds use pyrazole-glycinyl hydrazones for p38 MAPK inhibition .
  • employs benzothiazole-thioacetohydrazides for anticancer activity .
Physicochemical Properties
  • Lipophilicity : Chloro and methyl groups (target) increase logP (~3.2), whereas nitro () or benzyloxy () groups reduce it.
  • Molecular Weight : The target (MW ~388 g/mol) is smaller than the nitro-substituted analog (MW ~494 g/mol, ), impacting bioavailability.

Key Findings :

  • The 4-chlorobenzylidene moiety (common in target and ) correlates with TNF-α suppression and anti-inflammatory activity.
  • Thioether linkages (target, ) enhance interaction with cysteine-rich biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing (E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide?

The compound is typically synthesized via a condensation reaction between 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide and 4-chlorobenzaldehyde under reflux in ethanol. Key steps include:

  • Reaction conditions : Reflux for 8–12 hours in ethanol to facilitate hydrazone formation .
  • Purification : Recrystallization from methanol or ethanol to isolate the pure product .
  • Characterization : IR spectroscopy (to confirm C=N and N-H stretches) and NMR (to verify aromatic protons and hydrazone linkage) .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using:

  • Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems to monitor reaction progress .
  • Spectroscopic techniques : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and elemental analysis for C, H, N, and S content .
  • Melting point determination : Consistency with literature values indicates purity .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often includes:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Anti-inflammatory evaluation : Inhibition of COX-2 enzyme activity via ELISA .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Strategies include:

  • Catalyst use : Adding acetic acid as a catalyst to accelerate Schiff base formation .
  • Solvent optimization : Replacing ethanol with DMF or THF to enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reducing reaction time from hours to minutes while maintaining yield .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons and confirms thioether linkages .
  • X-ray crystallography : Provides definitive proof of the (E)-configuration of the hydrazone bond and molecular packing .
  • DFT calculations : Correlates experimental IR/NMR data with theoretical models to validate tautomeric forms .

Q. How do substituents on the benzylidene moiety influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -NO2) enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy groups improve anticancer potency by enhancing membrane permeability .
  • Halogenated analogs show selectivity for specific cancer cell lines due to steric and electronic effects .

Q. How can contradictory bioactivity data between studies be resolved?

Common approaches include:

  • Assay standardization : Using identical cell lines (e.g., ATCC-certified HeLa) and incubation times .
  • Purity reassessment : HPLC analysis to rule out impurities (e.g., unreacted aldehydes) affecting results .
  • Computational modeling : Molecular docking to identify binding site variations across biological targets .

Methodological Guidance

Q. What computational tools are recommended for predicting reactivity?

  • Software : Gaussian (for DFT studies), AutoDock (for docking simulations), and ChemDraw (for reaction pathway visualization) .
  • Databases : PubChem for structural analogs, Reaxys for reaction condition optimization .

Q. How should researchers handle hygroscopic or air-sensitive intermediates?

  • Storage : Use desiccators with silica gel and argon-filled gloveboxes for moisture-sensitive steps .
  • Reaction setup : Schlenk lines for anhydrous conditions during benzimidazole-thioether synthesis .

Q. What statistical methods validate biological data reproducibility?

  • ANOVA : For comparing multiple treatment groups in cytotoxicity assays .
  • Principal Component Analysis (PCA) : To identify outliers in high-throughput screening datasets .

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